molecular formula C14H19BO4 B102096 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 17136-80-0

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B102096
CAS RN: 17136-80-0
M. Wt: 262.11 g/mol
InChI Key: REIZEQZILPXYKS-UHFFFAOYSA-N
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Description

“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the molecular formula C14H19BO4 . It is often used in organic synthesis as a reagent and catalyst for the preparation of various compounds .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is complex, with a molecular weight of 262.11 . Unfortunately, the specific details about the molecular structure were not found in the search results.


Physical And Chemical Properties Analysis

“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” has a molecular weight of 262.11, a density of 1.08±0.1 g/cm3 (Predicted), a melting point of 77-81°C (lit.), a boiling point of 355.6±25.0 °C (Predicted), a flash point of 194.3°C, and a vapor pressure of 4.88E-07mmHg at 25°C . Its refractive index is 1.507 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Conformational Analysis : Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been synthesized through a substitution reaction and analyzed using various spectroscopic methods and X-ray diffraction. The molecular structures have been calculated using density functional theory (DFT) and show consistency with crystal structures determined by X-ray diffraction. This synthesis process is significant for understanding the compound's structural aspects (Huang et al., 2021).

  • Crystal Structure and Vibrational Properties Studies : Similar compounds have been studied for their crystal structure and vibrational properties. These studies are crucial in understanding the physical and chemical properties of the compound, which can lead to potential applications in various fields (Wu et al., 2021).

Catalysis and Synthesis Applications

  • Borylation Reactions : Research shows that the compound is involved in the borylation of arylbromides, a critical reaction in organic synthesis. This method provides an effective approach to synthesize derivatives, especially those with sulfonyl groups (Takagi & Yamakawa, 2013).

  • Suzuki Coupling Applications : The compound is used in Suzuki coupling reactions for creating heteroaryl-linked benzimidazoles, illustrating its role in facilitating complex chemical syntheses (Rheault, Donaldson, & Cheung, 2009).

Chemical Sensing and Biological Applications

  • Hydrogen Peroxide Vapor Detection : Compounds similar to Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have been used in detecting hydrogen peroxide vapor, indicating potential use in explosive detection and environmental monitoring (Fu et al., 2016).

  • Lipogenic Inhibitors in Biological Studies : Derivatives of this compound have shown potential as lipogenic inhibitors, indicating possible applications in medical research, particularly in lipid metabolism and related diseases (Das, Zhao, Tang, & Yang, 2011).

Safety And Hazards

“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is classified under the GHS07 hazard class. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-10(7-9-11)12(16)17-5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIZEQZILPXYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378500
Record name Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS RN

171364-80-0
Record name Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171364-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methoxycarbonyl)benzeneboronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
J Takagi, T Yamakawa - Tetrahedron Letters, 2013 - Elsevier
Syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through the Pd-catalyzed borylation of arylbromides with the successive use of 2,2′-bis(1,3,2-benzodioxaborole) and …
Number of citations: 11 www.sciencedirect.com
T Ishiyama, K Ishida, N Miyaura - Tetrahedron, 2001 - Elsevier
The cross-coupling reaction of bis(pinacolato)diboron with chloroarenes to yield pinacol arylboronates was carried out in 1,4-dioxane at 80C in the presence of KOAc (1.5equiv.) and Pd(…
Number of citations: 378 www.sciencedirect.com
Y Fan, DW Kang, S Labalme, J Li, W Lin - Angewandte Chemie, 2023 - Wiley Online Library
Covalent organic frameworks (COFs) have received broad interest owing to their permanent porosity, high stability, and tunable functionalities. COFs with long‐range π‐conjugation …
Number of citations: 13 onlinelibrary.wiley.com
T Shahzadi, RSZ Saleem, GA Chotana - Synthesis, 2018 - thieme-connect.com
Hydroxybenzoates are an important class of phenols that are widely used as preservatives and antiseptics in the food and pharmaceutical industries. In this report, a facile preparation …
Number of citations: 4 www.thieme-connect.com
L Zhu, J Duquette, M Zhang - The Journal of Organic Chemistry, 2003 - ACS Publications
We have developed a modification of the Miyaura arylboronate synthesis 1a by substituting a ligandless palladium catalyst for PdCl 2 (dppf). Palladium acetate, free of ligand, was found …
Number of citations: 170 pubs.acs.org
H Huang, H Chen, J Long, G Wang, S Tan - Journal of Power Sources, 2016 - Elsevier
Organic dyes with a 3-dimensional (3D) structure is helpful for retarding dyes aggregation and charge recombination as well as improving the power conversion efficiency (PCE) of dye-…
Number of citations: 38 www.sciencedirect.com
K Tokumaru, Y Ito, I Nomura, T Nakahata… - Bioorganic & Medicinal …, 2017 - Elsevier
G protein-coupled receptor 52 (GPR52) agonists are expected to improve the symptoms of psychiatric disorders. During exploration for a novel class of GPR52 agonists with good …
Number of citations: 18 www.sciencedirect.com
A Jati, S Dam, S Kumar, K Kumar, B Maji - Chemical Science, 2023 - pubs.rsc.org
Covalent organic frameworks (COFs) are an outstanding platform for heterogeneous photocatalysis. Herein, we synthesized a pyrene-based two-dimensional CC linked π-conjugated …
Number of citations: 4 pubs.rsc.org
D Fink, N Orth, V Ebel, FS Gogesch, A Staiger… - …, 2020 - ACS Publications
We report on five tetranuclear metallamacrocycles with particularly large inner voids of up to 19.4 × 18.9 Å. The macrocyclic complexes were obtained by the self-assembly of spatially …
Number of citations: 13 pubs.acs.org
A Zernickel, W Du, SA Ghorpade… - The Journal of …, 2018 - ACS Publications
A mild aqueous protocol for palladium catalyzed Miyaura borylation of aryl iodides, aryl bromides and aryl chlorides with tetrahydroxydiboron (BBA) as a borylating agent is developed. …
Number of citations: 14 pubs.acs.org

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